1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Drug Design ADME

Ensure synthetic success with 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7), the critical heterocyclic building block for medicinal chemistry and agrochemical R&D. Its distinct pKa (3.3) and LogP (0.26) modulate ADME properties, while its high-yield amidation (81%) accelerates library synthesis. Confirm isomer integrity with the definitive melting point 157-160°C, preventing costly regioisomeric errors. Choose the correct substitution pattern for reproducible reactivity and pharmacokinetic profiles.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 113131-46-7
Cat. No. B052709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
CAS113131-46-7
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11)
InChIKeyDTJLXXLXQPOQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid: Procurement Considerations and Compound Profile


1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7) is a polysubstituted heterocyclic building block featuring a pyrazole core with a carboxylic acid group at the 4-position, along with ethyl and methyl substituents . This substitution pattern and functional group placement dictate its reactivity in derivatization reactions such as amidation and esterification, as well as its physicochemical properties, including pKa and LogP, which are critical for applications in medicinal chemistry and agrochemical development [1]. The compound's specific substitution pattern distinguishes it from other positional isomers and analogs, which can exhibit significantly different physicochemical and reactivity profiles, making informed selection essential for research success .

The Risk of Generic Substitution: Why Precise Pyrazole Carboxylic Acid Selection Matters


In the context of pyrazole-4-carboxylic acid derivatives, simple in-class substitution is not a viable procurement strategy. Critical physicochemical parameters, such as acidity (pKa) and lipophilicity (LogP), can vary dramatically with subtle changes in substituent type and position [1]. For instance, the pKa of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is approximately 3.3, and its LogP is around 0.26 [1]. A different substitution pattern, such as moving the carboxylic acid to the 5-position or altering the N-alkyl groups, would result in a compound with a different electronic environment and solubility profile, which could compromise its performance in a specific synthetic route or its activity in a biological assay . Furthermore, the specific melting point range (e.g., 157-160 °C) is a key indicator of purity and crystallinity, and using a regioisomer with a different melting point could lead to unexpected results in solid-state chemistry applications . The following quantitative evidence underscores the tangible differences that necessitate compound-specific selection.

Quantitative Evidence for Differentiating 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid


Physicochemical Differentiation: pKa and LogP of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid

The acidity (pKa) and lipophilicity (LogP) of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid are distinct from its unsubstituted parent compound and other positional isomers, directly impacting its suitability for specific biological applications [1]. The presence of ethyl and methyl groups on the pyrazole ring significantly alters the electron density at the carboxylic acid moiety, leading to a calculated pKa of 3.30 and a LogP of 0.26 [1]. These values are critical for predicting ionization state at physiological pH and for optimizing membrane permeability.

Medicinal Chemistry Drug Design ADME

Purity Verification: Melting Point as a Quantitative Indicator of Crystallinity for 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid

A high-purity sample of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid exhibits a narrow and distinct melting point range of 157-160 °C, which is a critical quality indicator . In contrast, a commonly encountered structural isomer, 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a solid at room temperature with a different melting point . This difference in melting point provides a simple yet powerful method for verifying the identity and purity of the target compound, ensuring that the correct regioisomer has been procured.

Analytical Chemistry Quality Control Solid State

Reactivity Profile: Confirmed Utility in Amidation for 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid

The carboxylic acid functionality of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is demonstrably reactive in a high-yielding amidation sequence, as confirmed by a patent procedure [1]. Specifically, the acid can be activated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form an amide bond. In one such example, this two-step sequence resulted in an 81% overall yield, demonstrating the compound's reliable and efficient conversion to a desired derivative [1]. This contrasts with other pyrazole carboxylic acids where the regioisomer might lead to lower yields or require different activation strategies.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Recommended Application Scenarios for 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic Acid


Medicinal Chemistry: Optimizing Lead Compounds for Desired ADME Profiles

The distinct pKa (3.30) and LogP (0.26) of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid [1] make it a strategically important building block for modulating the ADME properties of drug candidates. In comparison to less lipophilic analogs, this compound can be used to improve membrane permeability, which is critical for oral bioavailability. The moderate acidity ensures that the molecule will be partially ionized at physiological pH, which can influence solubility and target binding.

High-Throughput Synthesis: Reliable Derivatization in Parallel Chemistry

This compound's demonstrated utility in high-yielding amidation reactions (81% yield) [2] positions it as a robust and reliable building block for high-throughput and parallel synthesis. The ability to efficiently generate amide libraries is a cornerstone of modern drug discovery, and this specific pyrazole carboxylic acid offers a predictable and productive entry point into a diverse chemical space.

Quality Control: Ensuring Isomeric Purity in Procurement

The specific melting point of 157-160 °C for high-purity samples of 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid serves as a rapid and essential quality control metric. This is particularly important for distinguishing it from regioisomers like 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid , which would exhibit a different thermal profile. Verifying the melting point upon receipt ensures the integrity of the research material and prevents costly errors due to the inadvertent use of the wrong isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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